1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one, also known by its IUPAC name 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone, is an organic compound characterized by a unique structure that includes a benzodioxole ring substituted with a methyl group and an ethanone moiety. This compound has the CAS number 96543-89-4 and is classified under ketones and aromatic heterocycles. It is primarily utilized in various chemical syntheses and research applications due to its interesting chemical properties and potential biological activities .
The synthesis of 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one can be accomplished through several methods:
The reaction conditions generally require careful control of temperature and moisture levels to ensure successful acylation while minimizing side reactions. The purification of the final product can involve techniques such as recrystallization or chromatography.
The molecular formula of 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is C10H10O3, with a molecular weight of 178.18 g/mol. The compound features a benzodioxole ring system that contributes to its aromatic character and potential reactivity.
| Property | Data |
|---|---|
| CAS Number | 96543-89-4 |
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 1-(6-methyl-1,3-benzodioxol-5-yl)ethanone |
| InChI Key | KAVOCUHQVRBQAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1C(=O)C)OCO2 |
This structure indicates that the compound possesses both hydrophobic (due to the aromatic ring) and polar characteristics (due to the carbonyl group), influencing its solubility and reactivity in various environments.
1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one undergoes several notable chemical reactions:
These reactions are significant for synthetic organic chemistry, allowing for modifications that can lead to derivatives with varied biological or chemical properties.
The mechanism of action for 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one largely depends on its application in biological systems. This compound may interact with various molecular targets such as enzymes or receptors:
The physical properties of 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one include:
Key chemical properties include:
| Property | Data |
|---|---|
| Boiling Point | Not specifically listed |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties indicate that the compound is likely stable under normal laboratory conditions but may require specific handling protocols due to its reactivity in certain chemical environments .
The applications of 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one span various fields:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9